molecular formula C10H11Br2N3OS B254941 1-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-ethylthiourea

1-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-ethylthiourea

Cat. No. B254941
M. Wt: 381.09 g/mol
InChI Key: VOHFSEHCMZUVEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-ethylthiourea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DBCO-ETU, and it has been synthesized using various methods.

Mechanism of Action

The mechanism of action of DBCO-ETU involves the formation of a covalent bond between the DBCO group and an azide group on the target molecule. This reaction is known as a click reaction, and it is highly specific and efficient. The click reaction is a bioorthogonal reaction, which means it can occur in living cells without interfering with normal biological processes.
Biochemical and Physiological Effects
DBCO-ETU has been shown to have minimal biochemical and physiological effects in laboratory experiments. This compound is stable and non-toxic, which makes it suitable for use in various research applications. However, further studies are needed to determine the long-term effects of DBCO-ETU on living organisms.

Advantages and Limitations for Lab Experiments

DBCO-ETU has several advantages for use in laboratory experiments. It is stable, non-toxic, and highly specific, which makes it suitable for a wide range of applications. However, DBCO-ETU has some limitations, including its high cost and limited availability. This compound is also sensitive to moisture and air, which can affect its stability and efficiency.

Future Directions

There are several future directions for the use of DBCO-ETU in scientific research. One direction is the development of new methods for synthesizing DBCO-ETU that are more efficient and cost-effective. Another direction is the use of DBCO-ETU in the development of new drugs and therapies for various diseases. DBCO-ETU can also be used in the development of new imaging techniques for medical diagnosis. Additionally, further studies are needed to determine the long-term effects of DBCO-ETU on living organisms and its potential applications in other fields, such as materials science and nanotechnology.
Conclusion
In conclusion, 1-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-ethylthiourea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using various methods and has been used in bioconjugation, drug delivery, and imaging. The mechanism of action of DBCO-ETU involves the formation of a covalent bond between the DBCO group and an azide group on the target molecule. DBCO-ETU has minimal biochemical and physiological effects in laboratory experiments and has several advantages and limitations for use in scientific research. There are several future directions for the use of DBCO-ETU in scientific research, including the development of new methods for synthesizing DBCO-ETU, the use of DBCO-ETU in the development of new drugs and therapies, and the development of new imaging techniques for medical diagnosis.

Synthesis Methods

DBCO-ETU can be synthesized using various methods, including the reaction of 3,5-dibromo-4-hydroxycyclohexa-2,5-dien-1-one with methylamine and ethylthiourea. The product is then reacted with formaldehyde and sodium borohydride to yield DBCO-ETU. Another method involves the reaction of 3,5-dibromo-4-hydroxycyclohexa-2,5-dien-1-one with methylamine and thiourea, followed by the reaction with formaldehyde and sodium borohydride.

Scientific Research Applications

DBCO-ETU has been used in various scientific research applications, including bioconjugation, drug delivery, and imaging. In bioconjugation, DBCO-ETU is used to attach biomolecules to other molecules, such as nanoparticles, proteins, and DNA. This method is used to study the interaction between biomolecules and other molecules in biological systems. In drug delivery, DBCO-ETU is used to deliver drugs to specific cells or tissues in the body. This method is used to improve the efficacy of drugs and reduce their side effects. In imaging, DBCO-ETU is used as a contrast agent in magnetic resonance imaging (MRI) and computed tomography (CT) scans. This method is used to improve the accuracy of medical diagnosis.

properties

Product Name

1-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-ethylthiourea

Molecular Formula

C10H11Br2N3OS

Molecular Weight

381.09 g/mol

IUPAC Name

1-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-ethylthiourea

InChI

InChI=1S/C10H11Br2N3OS/c1-2-13-10(17)15-14-5-6-3-7(11)9(16)8(12)4-6/h3-5,14H,2H2,1H3,(H2,13,15,17)

InChI Key

VOHFSEHCMZUVEF-UHFFFAOYSA-N

Isomeric SMILES

CCNC(=S)NNC=C1C=C(C(=O)C(=C1)Br)Br

SMILES

CCNC(=S)NNC=C1C=C(C(=O)C(=C1)Br)Br

Canonical SMILES

CCNC(=S)NNC=C1C=C(C(=O)C(=C1)Br)Br

Origin of Product

United States

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